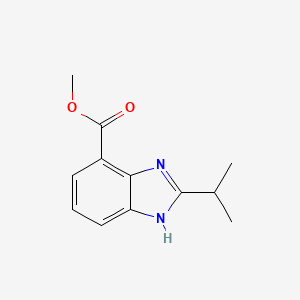
Methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Angiotensin II Receptor Antagonists
Research demonstrates the synthesis and biological activity of benzimidazoles, including derivatives similar to Methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate, as nonpeptide angiotensin II receptor antagonists. These compounds, through binding affinity determined using bovine adrenal cortical membrane, exhibit angiotensin II (AII) receptor antagonistic activity, both in vitro and in vivo, highlighting their potential in hypertension management (Kubo et al., 1993).
Cancer Treatment
A significant breakthrough in cancer treatment involves the discovery of the PARP inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888). This compound, closely related to this compound, exhibits excellent potency against PARP-1 and PARP-2 enzymes, demonstrating its efficacy in combination therapies for melanoma and breast cancer models (Penning et al., 2009).
Antitumor Activity
Transition metal ion complexes with benzimidazole derivatives, including those structurally similar to this compound, have been synthesized and evaluated for antitumor activity. Notably, the silver complex displayed considerable cytotoxicity against human lung cancer and breast cancer cell lines, underscoring its therapeutic potential (Galal et al., 2009).
Synthesis and Molecular Studies
Benzimidazole derivatives, including this compound, are utilized in the synthesis of various heterocyclic compounds. These synthetic methodologies involve cyclodehydration of carboxylic acids and arylene diamines, offering pathways to create compounds with potential biological activities (Alcalde et al., 1992).
DNA Binding and Cytotoxicity
New benzimidazole-based Schiff base copper(II) complexes have been investigated for their DNA binding properties, cellular DNA lesion effects, and cytotoxicity. These studies reveal the ability of these complexes to effectively bind DNA through intercalative modes, offering insights into their potential as anticancer agents (Paul et al., 2015).
Mechanism of Action
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The mechanism of action of these compounds is related to their ability to interact with biopolymers of the living system .
Future Directions
The future directions of research on benzimidazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance . These compounds could also be used in the treatment of various diseases such as hypertensive diseases, heart diseases, strokes, cerebral apoplexy, nephritis, etc .
properties
IUPAC Name |
methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11-13-9-6-4-5-8(10(9)14-11)12(15)16-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMJYPQIPUYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

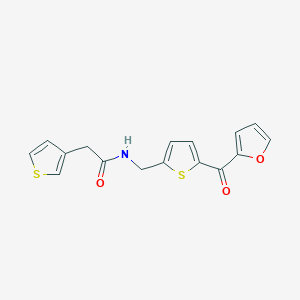
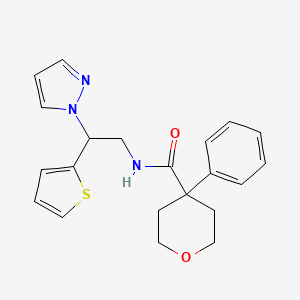

![[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride](/img/structure/B2557508.png)
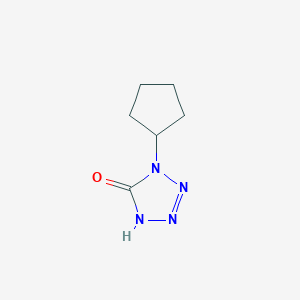
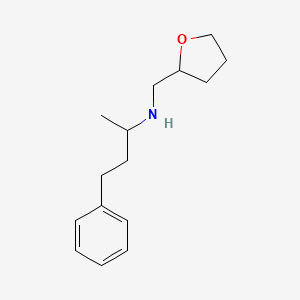

![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)
![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)
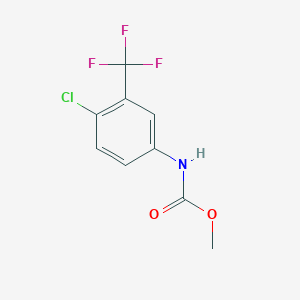
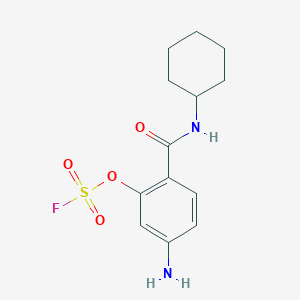
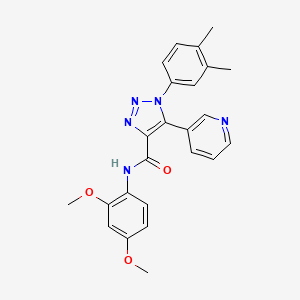
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2557525.png)